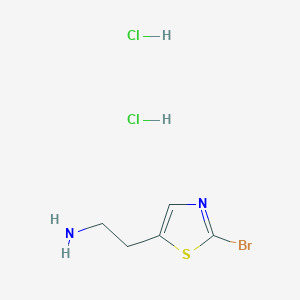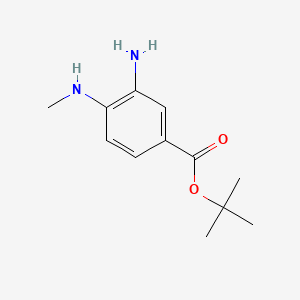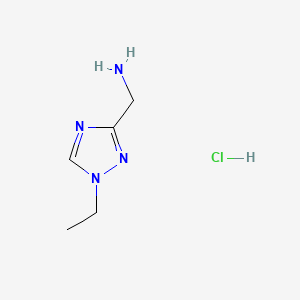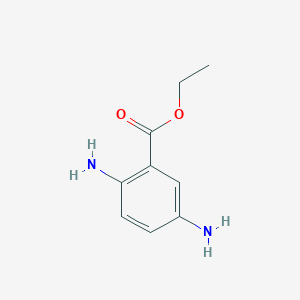![molecular formula C9H8N2O3 B13518159 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position. Its molecular formula is C9H8N2O3, and it has a molecular weight of 192.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate carboxylates are then converted to the corresponding carboxylic acids through hydrogenation using a 10% Pd/C catalyst at 100°C and 25 atm .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition is often due to the compound’s ability to mimic the natural substrates of these enzymes, thereby blocking their normal function. Additionally, the presence of the methoxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
- 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-7-carboxylate
Uniqueness: 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 4-position and the carboxylic acid group at the 7-position contribute to its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(9(12)13)11-6(8)4-5-10-11/h2-5H,1H3,(H,12,13) |
InChI Key |
JTUQFBAKCXMRDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)



![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)



![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)

![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
![1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518177.png)
